(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline
- 5-(2,3-Dichlorophenyl)-2-furylmethylene-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the thioxo group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H5Cl2NOS2 |
---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15) |
InChI Key |
JMNPBVGLEZGPIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.